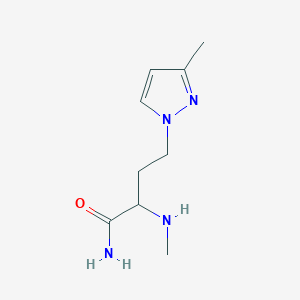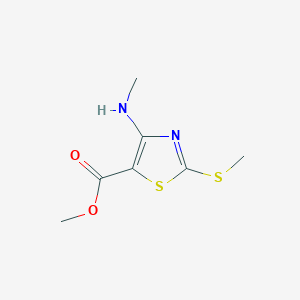
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-1,2,3-triazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its bioactivity.
相似化合物的比较
Similar Compounds
5-bromo-2-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but different positional isomer.
5-chloro-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde: Chlorine atom instead of bromine.
5-bromo-2-(methyl)-2H-1,2,3-triazole-4-carbaldehyde: Methyl group instead of isopropyl.
Uniqueness
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both a bromine atom and an isopropyl group on the triazole ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C6H8BrN3O |
|---|---|
分子量 |
218.05 g/mol |
IUPAC 名称 |
5-bromo-2-propan-2-yltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8BrN3O/c1-4(2)10-8-5(3-11)6(7)9-10/h3-4H,1-2H3 |
InChI 键 |
VLMCMLIESJROEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1N=C(C(=N1)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)


![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)





![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)


